molecular formula C23H19N5O4 B2470454 N-(3-acetylphenyl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide CAS No. 941908-59-4

N-(3-acetylphenyl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide

Cat. No. B2470454
CAS RN: 941908-59-4
M. Wt: 429.436
InChI Key: YHJPSDFSRCLHSU-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The compound contains a pyridine ring, which is a basic heterocyclic aromatic organic compound. It also contains a dihydropyrido[3,2-d]pyrimidin-1(2H)-yl group, which is a type of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .

Scientific Research Applications

Heterocyclic Derivative Synthesis and Structure Analysis

Studies on heterocyclic derivatives similar to N-(3-acetylphenyl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide highlight the synthesis of complex organic compounds and their structural elucidation through techniques like X-ray crystallography. For instance, research on the formation and structure determination of heterocyclic derivatives has provided insights into the chemical synthesis process and the structural basis of these compounds, paving the way for the development of new materials and pharmaceuticals (Banfield, Fallon, & Gatehouse, 1987).

Antimicrobial Activity

The synthesis of pyrimidinone and oxazinone derivatives fused with thiophene rings, starting from materials such as 2-chloro-6-ethoxy-4-acetylpyridine, has demonstrated significant antimicrobial activity. This suggests potential applications in developing new antimicrobial agents that could address the rising challenge of antibiotic resistance (Hossan et al., 2012).

Corrosion Inhibition

Research on the synthesis and evaluation of long alkyl side chain acetamide, isoxazolidine, and isoxazoline derivatives has highlighted their effectiveness as corrosion inhibitors. This application is crucial for protecting materials in industrial settings, demonstrating the compound's potential in materials science and engineering (Yıldırım & Çetin, 2008).

Anticancer Drug Development

The synthesis and molecular docking analysis of compounds like N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide have revealed significant anticancer activity through in silico modeling, targeting specific cancer cell receptors. This research underlines the potential of structurally complex acetamides in developing novel anticancer therapies (Sharma et al., 2018).

properties

IUPAC Name

N-(3-acetylphenyl)-2-[2,4-dioxo-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N5O4/c1-15(29)17-4-2-5-18(12-17)26-20(30)14-27-19-6-3-9-25-21(19)22(31)28(23(27)32)13-16-7-10-24-11-8-16/h2-12H,13-14H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHJPSDFSRCLHSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=NC=C4)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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